5-phenyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Phenyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is particularly notable for its role as a precursor in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
5-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses . These interactions often result in changes at the molecular and cellular levels, which can manifest as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the diverse biological activities of indole derivatives, it is likely that this compound influences multiple biochemical pathways
Result of Action
Given the broad biological activities of indole derivatives, it is likely that this compound induces a variety of molecular and cellular changes . These changes could potentially contribute to its antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is an essential and efficient chemical precursor for generating biologically active structures . It can interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-1H-indole-3-carbaldehyde typically involves the formylation of indole derivatives. Common methods include the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the indole ring . Another method is the Reimer-Tiemann reaction, which employs chloroform (CHCl3) and aqueous potassium hydroxide (KOH) under basic conditions .
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: 5-phenyl-1H-indole-3-carboxylic acid.
Reduction: 5-phenyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
5-Phenyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: The compound is a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the phenyl group at the 5-position, making it less hydrophobic and potentially altering its biological activity.
5-Bromo-1H-indole-3-carbaldehyde: Contains a bromine atom at the 5-position, which can significantly change its reactivity and applications.
5-Methyl-1H-indole-3-carbaldehyde: The presence of a methyl group at the 5-position can influence its steric and electronic properties.
Uniqueness: 5-Phenyl-1H-indole-3-carbaldehyde is unique due to the presence of the phenyl group at the 5-position, which enhances its hydrophobicity and can affect its interaction with biological targets. This structural feature can lead to distinct biological activities and applications compared to other indole-3-carbaldehyde derivatives .
Properties
IUPAC Name |
5-phenyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-13-9-16-15-7-6-12(8-14(13)15)11-4-2-1-3-5-11/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRRCKNLNAJPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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